2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole
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Overview
Description
2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole typically involves the difluoromethylation of benzoxazole derivatives. The reaction conditions often involve the use of metal catalysts such as copper or palladium to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylation reagents and catalysts can streamline the production process and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions include difluoromethylated benzoxazole derivatives with various functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-(Trifluoromethyl)benzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group provides opportunities for further functionalization .
Properties
Molecular Formula |
C8H5F2NO2 |
---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C8H5F2NO2/c9-7(10)8-11-5-3-4(12)1-2-6(5)13-8/h1-3,7,12H |
InChI Key |
LYZFZENNKONSTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)C(F)F |
Origin of Product |
United States |
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